N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex molecules similar to the specified compound often involves multi-step reactions, starting from commercially available substrates. A common approach includes the Paal-Knorr method for pyrrole ring formation and chloroacylation followed by heterocyclization for thiazole ring incorporation (Vovk et al., 2010).

Molecular Structure Analysis

Molecular structure analysis can be determined through single-crystal X-ray diffraction studies, revealing crystalline systems, space groups, and unit cell parameters, which are essential for understanding the spatial arrangement of atoms within the compound (Prabhuswamy et al., 2016).

Chemical Reactions and Properties

The reactivity and interaction of the compound with other chemicals can be inferred from similar compounds, which demonstrate varied reactions based on their functional groups and structural configuration. For instance, compounds with pyrrole and thiazole rings can undergo nucleophilic substitution reactions, cycloadditions, and more, depending on the reacting partners and conditions (Shiina et al., 2008).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystallinity, can be assessed through methods like FTIR spectroscopy, elemental analyses, and solubility tests. These properties are crucial for determining the compound's behavior in different environments and for further applications (Faghihi & Mozaffari, 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids/bases, nucleophilic/electrophilic sites, and potential for further functionalization, can be analyzed through computational chemistry methods, NMR spectroscopy, and reactivity studies. These analyses are vital for understanding the compound's behavior in synthetic routes and its interaction with biological targets (Jayarajan et al., 2019).

科学的研究の応用

Synthesis and Biological Activity

Research on compounds with similar structures, such as arylazothiazole disperse dyes containing selenium, highlights the potential for such chemicals in dyeing polyester fibers and other materials. These compounds have shown promising properties, including high efficiency in in vitro screening for antioxidant, antitumor, and antimicrobial activities. Such applications suggest that N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide and related chemicals could have diverse roles in materials science and potentially in pharmacology due to their biological activity profiles (Khalifa et al., 2015).

Material Science Applications

Studies on polyamides based on similar structural motifs indicate the potential of N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide in the development of new materials. The synthesis of new polyamides through polycondensation reactions involving related compounds demonstrates their applicability in creating novel materials with unique properties such as high thermal stability and solubility in polar solvents (Faghihi & Mozaffari, 2008).

Medicinal Chemistry

In the realm of medicinal chemistry, compounds with structural similarities have been explored for their binding interactions with biological receptors, such as the CB1 cannabinoid receptor. Understanding the molecular interaction of these compounds provides insights into the design and development of new therapeutic agents that can target specific biological pathways with high specificity and efficacy (Shim et al., 2002).

Antimicrobial and Antituberculosis Activity

Research into imidazopyridine-3-carboxamides has shown significant antimicrobial and antituberculosis activity, highlighting the potential for N-(2,3-dimethylphenyl)-2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazole-4-carboxamide and related compounds in addressing infectious diseases. These studies have identified compounds with potent activity against multi- and extensive drug-resistant tuberculosis strains, emphasizing the role such chemicals could play in developing new antimicrobial agents (Moraski et al., 2011).

特性

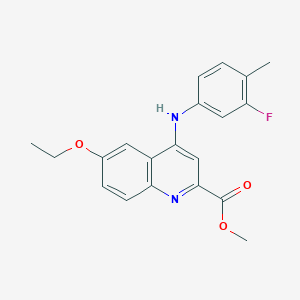

IUPAC Name |

methyl 6-ethoxy-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOZOQAYPXYNOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-ethoxy-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)

![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)

![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)

![8-ethoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487484.png)

![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)